

Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-2-naphthaldehyde

Cat. No.: B1580702

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An in-depth analysis of the crystallographic data for **3-Hydroxy-2-naphthaldehyde** reveals a notable absence of a publicly available, fully determined crystal structure for the compound itself. Extensive searches of chemical and crystallographic databases have not yielded a Crystallographic Information File (CIF) or a dedicated structural report for this specific molecule. However, significant structural information is available for its isomer, 2-hydroxy-1-naphthaldehyde, and for metal complexes derived from **3-Hydroxy-2-naphthaldehyde**. This guide presents a comprehensive overview of this related data to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxy-2-naphthaldehyde

3-Hydroxy-2-naphthaldehyde is an organic compound with the chemical formula $C_{11}H_8O_2$ and a molecular weight of 172.18 g/mol ^[1] It belongs to the class of naphthaldehydes, featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 2-position. This substitution pattern allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, a key feature influencing its chemical and physical properties.^[2] The molecule is a versatile precursor in the synthesis of Schiff bases and their metal complexes, which have applications in catalysis and materials science.

Crystallographic Analysis of a Related Isomer: 2-Hydroxy-1-naphthaldehyde

While the crystal structure of **3-Hydroxy-2-naphthaldehyde** remains elusive in public databases, a detailed single-crystal X-ray diffraction study has been reported for its isomer, 2-hydroxy-1-naphthaldehyde.[3][4] Understanding the crystal packing and intermolecular interactions of this closely related molecule can offer valuable predictions for the behavior of the 3-hydroxy isomer.

Quantitative Crystallographic Data

The crystallographic data for 2-hydroxy-1-naphthaldehyde is summarized in the table below.[3]

Parameter	Value
Chemical Formula	C ₁₁ H ₈ O ₂
Molecular Weight	172.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	5.630(1)
b (Å)	9.341(2)
c (Å)	15.531(3)
α (°)	90
β (°)	98.40(1)
γ (°)	90
Volume (Å ³)	808.0(3)
Z	4
Calculated Density (g/cm ³)	1.415

Experimental Protocol: Synthesis and Crystallization of 2-Hydroxy-1-naphthaldehyde

The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved via the Reimer-Tiemann reaction.^[5]

Synthesis:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve β -naphthol in ethanol.
- Add an aqueous solution of sodium hydroxide and heat the mixture.
- Slowly add chloroform to the solution while maintaining a gentle reflux.
- After the addition is complete, continue stirring for an additional hour.
- Remove the ethanol and excess chloroform by distillation.
- Acidify the residue with hydrochloric acid until the solution is acidic to Congo red paper.
- The product separates as a dark oil. Isolate the oil and wash it with hot water.
- Purify the crude product by vacuum distillation.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization of the purified product from ethanol.

Experimental Protocol: Single Crystal X-ray Diffraction

The determination of the crystal structure of 2-hydroxy-1-naphthaldehyde involves the following general steps:^[6]

Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen to maintain a stable temperature.

- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Crystallographic Analysis of a 3-Hydroxy-2-naphthaldehyde Derivative

Although the crystal structure of the parent aldehyde is not available, the structure of a copper(II) complex of a Schiff base derived from **3-Hydroxy-2-naphthaldehyde** has been determined. This provides insight into the coordination chemistry and solid-state behavior of this ligand system.

Quantitative Crystallographic Data for bis(N-i-propyl-3-hydroxy-2-naphthaldiminato)copper(II)

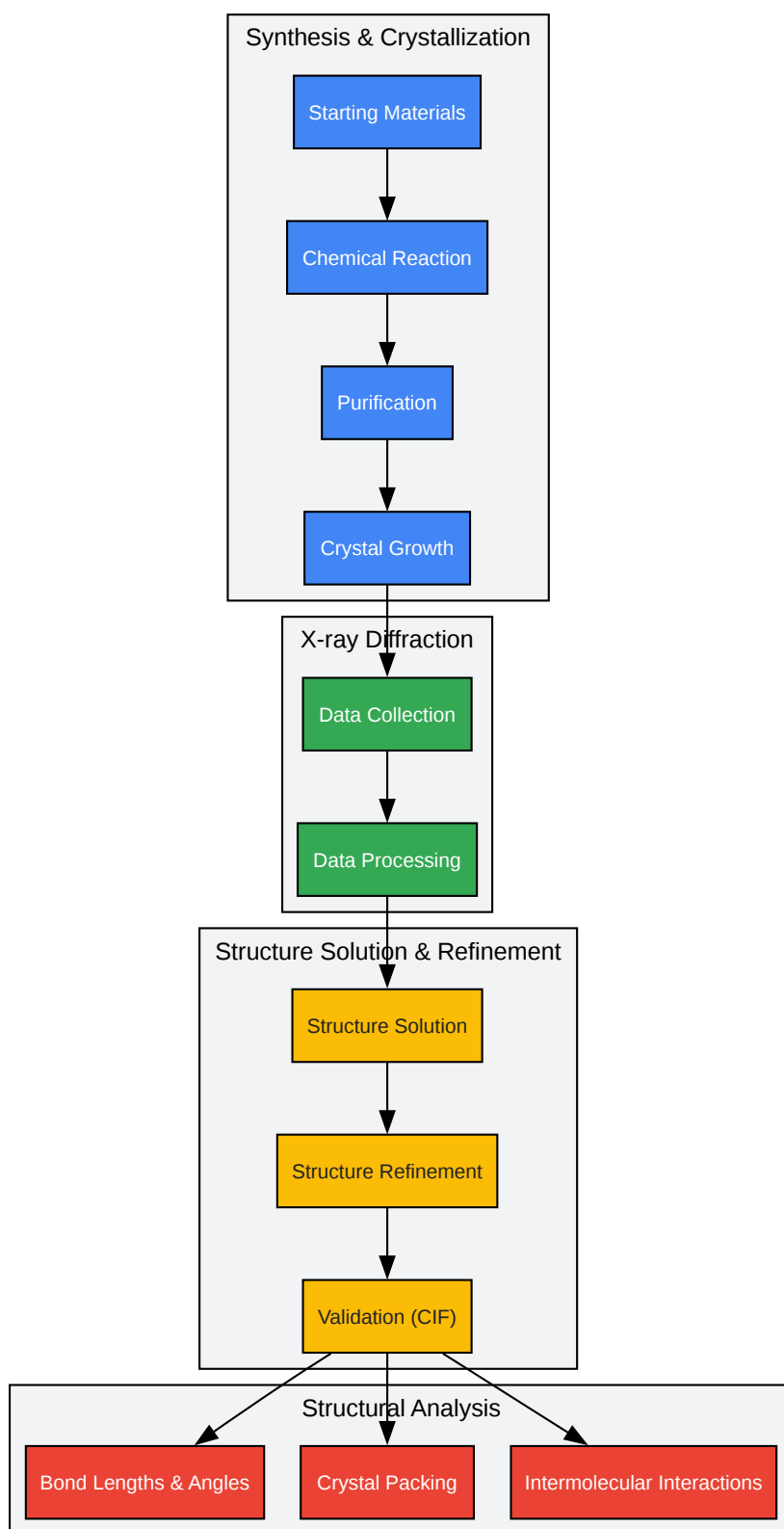
The crystallographic data for this complex is presented below.

Parameter	Value
Chemical Formula	C ₃₀ H ₃₀ CuN ₂ O ₄
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	19.3813(16)
b (Å)	6.7559(6)
c (Å)	18.7371(15)
β (°)	106.241(1)
Volume (Å ³)	2355.5(3)
Z	4

Visualizations

Experimental Workflow for Crystal Structure Determination

The general workflow for determining a crystal structure is outlined below.

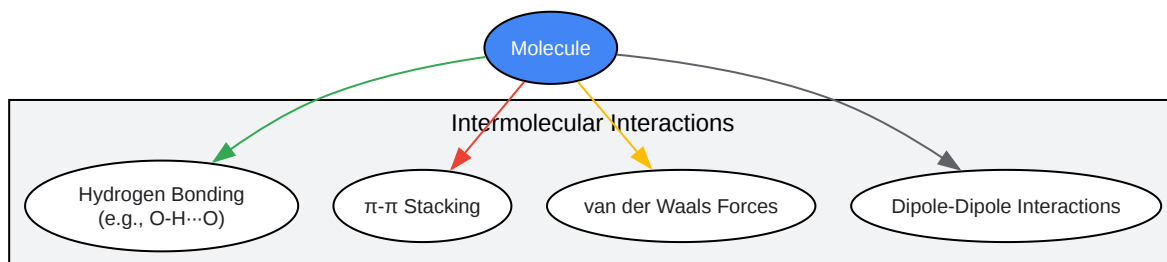


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Caption: General workflow for single-crystal X-ray diffraction analysis.

Key Intermolecular Interactions in Molecular Crystals

The packing of molecules in a crystal is governed by various intermolecular interactions.



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Caption: Common intermolecular interactions in organic crystals.

Conclusion

While a definitive crystal structure for **3-Hydroxy-2-naphthaldehyde** is not currently available in the public domain, analysis of its isomer, 2-hydroxy-1-naphthaldehyde, and a copper(II) complex provides significant structural insights. The data for the isomer reveals a monoclinic crystal system, and it is reasonable to anticipate that **3-Hydroxy-2-naphthaldehyde** would also exhibit strong intermolecular hydrogen bonding in its crystal lattice. The successful structure determination of a metal complex highlights the compound's utility as a ligand. Further research is warranted to crystallize and structurally characterize **3-Hydroxy-2-naphthaldehyde** to fully understand its solid-state properties and to aid in the rational design of new materials and drug candidates.

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- To cite this document: BenchChem. [Crystal Structure of 3-Hydroxy-2-naphthaldehyde: A Review of Available Crystallographic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580702#3-hydroxy-2-naphthaldehyde-crystal-structure-analysis]

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